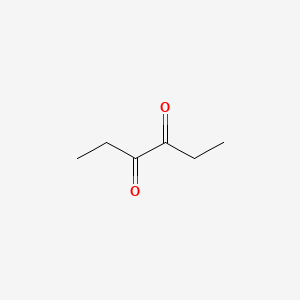

3,4-Hexanedione

Übersicht

Beschreibung

The dermal irritation and sensitization potential of 3,4-hexanedione (used as constituents of synthetic flavoring agent) was studied using a murine model. The this compound derivatives inhibited oxoglutarate transport.

This compound occurs naturally in honey and coffee. It has been proposed as a substitute for diacetyl in butter flavorings.

This compound is an alpha-diketone.

, also known as hexane 3 or 4-dione, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. has an almond, buttery, and caramel taste.

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation

Research conducted by Vetere et al. (2010) highlights the use of 3,4-hexanedione in the asymmetric hydrogenation process. Employing platinum-based catalysts supported on SiO2, this study achieved enantiomeric excess of 17% for 4-hydroxyhexan-3-one (Vetere, Faraoni, Podestá, & Casella, 2010).

Catalytic Synthesis

Zhao Yan-wei (2011) demonstrated the green catalytic synthesis of this compound using propanal as a starting material. The process achieved a high yield, highlighting a cost-effective method for synthesizing this compound (Zhao Yan-wei, 2011).

Biomass Conversion

A 2016 study explored converting biomass-derived dimethyl furane to 2,5-hexanedione using a biphasic system. This process achieved a high yield of 99%, showcasing an efficient method for producing valuable chemicals from biomass resources (Liu Yueqin et al., 2016).

Hydrodeoxygenation

Research by Sullivan et al. (2014) focused on the hydrodeoxygenation of 2,5-hexanedione to produce hydrodeoxygenated products. This process utilized ruthenium and iridium catalysts in an aqueous acidic medium, contributing to the field of sustainable chemistry (Sullivan, Latifi, Chung, Soldatov, & Schlaf, 2014).

Photolysis Study

Bouzidi et al. (2014) investigated the photolysis of 2,3-hexanedione, providing insights into the photolysis process of α-diketones. Their study is crucial for understanding the behavior of such compounds in the atmosphere (Bouzidi, Fittschen, Coddeville, & Tomas, 2014).

Vibrational Assignment Study

A 2007 study by Tayyari et al. delved into the structure and vibrational assignment of 3,4-diacetyl-2,5-hexanedione. Employing density functional theory, the research provided detailed insights into the vibrational spectra of this compound (Tayyari, Zahedi-Tabrizi, Laleh, Moosavi-Tekyeh, Rahemi, & Wang, 2007).

Chromatographic Analysis

A method developed by Konidari, Stalikas, & Karayannis (2001) for determining 2,5-hexanedione in urine using gas chromatography showcases the application of this compound in analytical chemistry (Konidari, Stalikas, & Karayannis, 2001).

Educational Application

Arnum's (2005) approach towards teaching green chemistry fundamentals used 2,5-hexanedione as a case study, illustrating the educational applications of this compound in promoting green chemistry principles (Arnum, 2005).

Safety and Hazards

3,4-Hexanedione is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is toxic if inhaled and harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

It’s known that similar compounds like 2,5-hexanedione interact with nerve cells, causing neuronal apoptosis .

Mode of Action

It’s known that similar compounds like 2,5-hexanedione induce neuronal apoptosis . This process involves the activation of apoptotic signaling pathways, which lead to programmed cell death .

Biochemical Pathways

Similar compounds like 2,5-hexanedione have been shown to affect the prongf/p75ntr and jnk pathways, leading to neuronal apoptosis .

Pharmacokinetics

It’s known that 3,4-hexanedione is a liquid at room temperature with a boiling point of 131°c . It has a density of 0.939 g/mL at 25°C , suggesting that it could be absorbed and distributed in the body following exposure.

Result of Action

Similar compounds like 2,5-hexanedione have been shown to induce neuronal apoptosis, leading to nerve injury .

Action Environment

It’s known that this compound is used as a constituent of synthetic flavoring agents , suggesting that its action and stability could be influenced by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

hexane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047681 | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellow oil | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 125.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941-0.950 (20°) | |

| Record name | 3,4-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4437-51-8 | |

| Record name | 3,4-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Hexane dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4NPR5VGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | 3,4-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

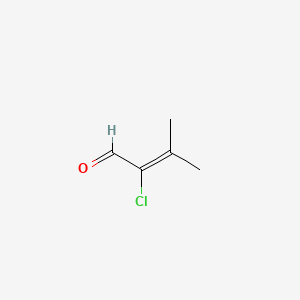

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

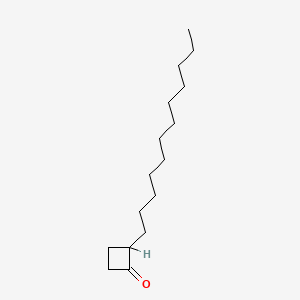

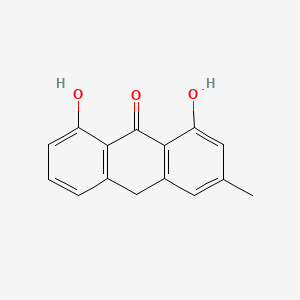

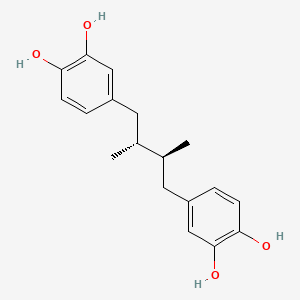

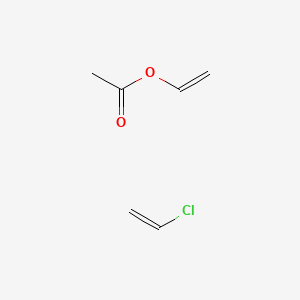

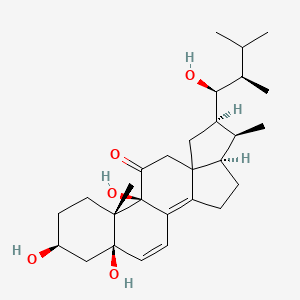

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-hexanedione?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various techniques are employed for characterization, including IR, UV-VIS, NMR (~1H NMR and ~(13)C NMR) [], and mass spectrometry (MS) [, ].

Q3: How is this compound formed in food?

A3: this compound is formed as an intermediate in the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking at high temperatures. []

Q4: Can this compound be synthesized through chemical means?

A4: Yes, this compound can be synthesized using propanal as the starting material. The process involves a two-step reaction, starting with the self-condensation of propanal to form propionoin, followed by oxidation with hydrogen peroxide in the presence of iron(II) sulfate to yield this compound. []

Q5: How does this compound interact with amino acids?

A5: Research suggests this compound interacts with cysteine under wine-like conditions (pH 3.5, 20 ± 2 °C, 12% ethanol/water) to produce various 5-membered heterocyclic compounds. This reaction is thought to contribute to the aroma profile of certain wines. [] Furthermore, studies using labeled alanine in a model system revealed that this compound can be formed through a chain elongation process involving sugar-derived α-dicarbonyl compounds and alanine. The proposed mechanism involves decarboxylative aldol addition reactions. []

Q6: Does this compound interact with any proteins?

A6: Studies have demonstrated that this compound inhibits the mitochondrial oxoglutarate carrier (OGC). This inhibition is thought to involve the interaction of this compound with an essential arginine residue within or near the substrate-binding site of the OGC. [] This interaction may contribute to the cytotoxic effects of this compound. []

Q7: How does this compound induce cell death?

A7: Research suggests this compound may induce apoptosis-like cell death by inhibiting the oxoglutarate carrier (OGC), which could lead to the release of apoptosis-inducing factor (AIF). [] This mechanism requires further investigation.

Q8: Are there any known long-term effects of this compound exposure?

A8: Currently, there is limited data on the long-term effects of this compound exposure in humans. Further research is needed to assess potential chronic toxicity.

Q9: Can this compound be used in chemical synthesis?

A9: Yes, this compound can act as a substrate in thiazolium-catalyzed Stetter reactions, enabling the conjugate addition of propionyl anions to α,β-unsaturated acceptors. []

Q10: Is this compound used in any biocatalytic reactions?

A10: Research shows that the butanediol dehydrogenase enzyme from Bacillus clausii DSM 8716T can reduce this compound to its corresponding α-hydroxy ketone and vicinal diol. [] This enzymatic reduction demonstrates the potential application of this compound in biocatalytic synthesis.

Q11: How is this compound typically quantified in complex mixtures?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various matrices, including food and biological samples. [, , ]

Q12: Are there any specific methods for analyzing this compound in beverages?

A12: Yes, a method employing vortex-assisted liquid-liquid microextraction (VALLME) coupled with high-performance liquid chromatography-diode array detector (HPLC-DAD) has been developed for the simultaneous determination of this compound, glyoxal, and methylglyoxal in various beverages. []

Q13: Has this compound been investigated for its use in material science?

A13: Studies have used this compound as a probe molecule to investigate diffusion behavior in polymer solutions. [] These findings contribute to our understanding of polymer dynamics and could inform the development of novel materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.